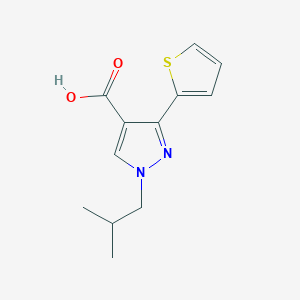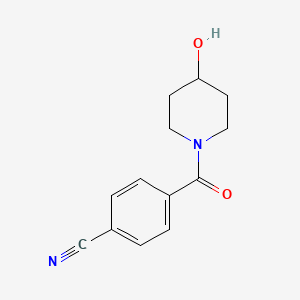![molecular formula C8H15N3O B13450605 4-Methyl-1,4,8-triaza-spiro[4.5]decan-2-one](/img/structure/B13450605.png)
4-Methyl-1,4,8-triaza-spiro[4.5]decan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-1,4,8-triaza-spiro[4.5]decan-2-one is a heterocyclic compound with a unique spiro structure. This compound is characterized by its spiro linkage, which connects two rings through a single atom. The presence of nitrogen atoms in the ring structure makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1,4,8-triaza-spiro[4.5]decan-2-one typically involves the reaction of appropriate amines with cyclic ketones under controlled conditions. One common method includes the cyclization of a precursor compound in the presence of a base, which facilitates the formation of the spiro linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or distillation to remove impurities and obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-1,4,8-triaza-spiro[4.5]decan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The nitrogen atoms in the ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
4-Methyl-1,4,8-triaza-spiro[4.5]decan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biological systems, particularly in understanding its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Methyl-1,4,8-triaza-spiro[4.5]decan-2-one involves its interaction with specific molecular targets. The nitrogen atoms in the ring structure can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,8-Triazaspiro[4.5]decan-2-one: A similar compound with a different substitution pattern.
1-Benzyl-8-methyl-1,4,8-triazaspiro[4.5]decan-2-one: Another derivative with a benzyl group attached.
1,4-Dioxaspiro[4.5]decan-8-one: A compound with a similar spiro structure but different functional groups.
Uniqueness
4-Methyl-1,4,8-triaza-spiro[4.5]decan-2-one is unique due to its specific substitution pattern and the presence of a methyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C8H15N3O |
|---|---|
Poids moléculaire |
169.22 g/mol |
Nom IUPAC |
4-methyl-1,4,8-triazaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C8H15N3O/c1-11-6-7(12)10-8(11)2-4-9-5-3-8/h9H,2-6H2,1H3,(H,10,12) |
Clé InChI |
CZRLOVRZHYIJMS-UHFFFAOYSA-N |
SMILES canonique |
CN1CC(=O)NC12CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl2-[4-(chlorosulfonyl)phenyl]propanoate](/img/structure/B13450530.png)
![N-[(7alpha)-7-Hydroxy-3,24-dioxochol-4-en-24-yl]glycine](/img/structure/B13450538.png)
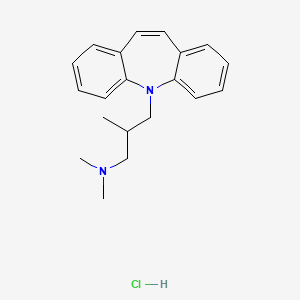
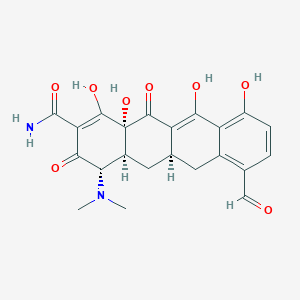
![[3-(Fluoromethyl)azetidin-3-yl]methanol;hydrochloride](/img/structure/B13450576.png)
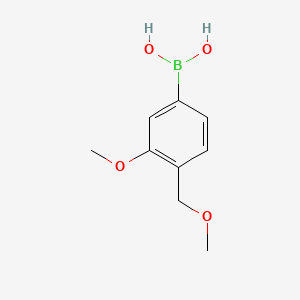



![1-[5-(1,1,2,2-Tetrafluoroethoxy)pyridin-2-yl]methanamine hydrochloride](/img/structure/B13450615.png)
![5-[[[(2R)-2-Amino-3-[4-(aminocarbonyl)-2,6-dimethylphenyl]-1-oxopropyl][(1R)-1-(5-phenyl-1H-imidazol-2-yl)ethyl]amino]methyl]-2-methoxybenzoic acid (ACI)](/img/structure/B13450621.png)
